molecular formula C21H24N6O2 B11569784 6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine

6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine

Cat. No.: B11569784
M. Wt: 392.5 g/mol
InChI Key: YELHGBMCFPAYBT-UHFFFAOYSA-N
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Description

6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, a triazine ring, and methoxybenzyl groups, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine involves multiple steps, including Friedel-Crafts acylation, reduction, and nitration . The process typically starts with the preparation of the quinazoline core, followed by the introduction of the triazine ring and the methoxybenzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms could be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield p-anisaldehyde or p-anisic acid, while reduction of the triazine ring can produce different amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The methoxybenzyl groups and the triazine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is unique due to its combination of a quinazoline core, a triazine ring, and methoxybenzyl groups

Properties

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

6-methoxy-N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine

InChI

InChI=1S/C21H24N6O2/c1-14-18-10-17(29-3)8-9-19(18)25-21(24-14)26-20-22-12-27(13-23-20)11-15-4-6-16(28-2)7-5-15/h4-10H,11-13H2,1-3H3,(H2,22,23,24,25,26)

InChI Key

YELHGBMCFPAYBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NCN(CN3)CC4=CC=C(C=C4)OC)OC

Origin of Product

United States

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